2-Amino-5-guanidino-pentanamide dihydrochloride
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Overview
Description
D-Arginine amide dihydrochloride is a compound with the molecular formula C6H16N4O2Cl2. It is derived from the amino acid arginine and is commonly used as a chiral building block in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Arginine amide dihydrochloride can be synthesized through the hydrogenation of corresponding pure compounds in methanol/hydrochloric acid using palladium on activated charcoal as a catalyst . This method involves the reduction of the precursor compounds to yield the desired product.
Industrial Production Methods
Industrial production of D-Arginine amide dihydrochloride typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
D-Arginine amide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The compound can be reduced using hydrogenation methods, as mentioned in the preparation methods.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on activated charcoal, and methanol/hydrochloric acid. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of D-Arginine amide dihydrochloride, which can be used in further chemical synthesis and applications .
Scientific Research Applications
D-Arginine amide dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Arginine amide dihydrochloride involves its interaction with molecular targets and pathways in the body. It acts on potassium voltage-gated channels and other molecular targets to exert its effects . The compound’s ability to modulate these pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Arginine amide dihydrochloride include:
- L-Arginine amide dihydrochloride
- N α-acyl arginine methyl ester hydrochloride
- Arginine N-alkyl amide dihydrochloride
- Arginine O-alkyl ester dihydrochloride
Uniqueness
D-Arginine amide dihydrochloride is unique due to its specific chiral properties and its ability to introduce the D-arginine moiety into peptide chains. This makes it a valuable compound in peptide synthesis and other chemical applications .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQLFYWIDCFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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